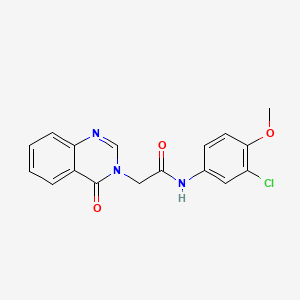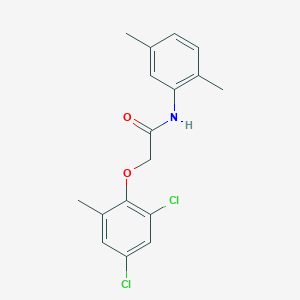
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. The compound has been extensively studied for its potential therapeutic applications in various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and inflammatory disorders.
Mécanisme D'action
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole exerts its pharmacological effects by inhibiting 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, an enzyme that plays a crucial role in the regulation of intracellular signaling pathways. By inhibiting 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, the compound increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various cellular processes. The increase in cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively, which in turn modulate the activity of various transcription factors and ion channels.
Biochemical and Physiological Effects:
The inhibition of 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole by 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), in various cell types. The compound also has bronchodilatory effects, which make it a promising candidate for the treatment of asthma and COPD. Additionally, it has been shown to modulate the immune response by reducing the activity of T-cells and B-cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole in lab experiments include its potent inhibitory activity against 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole, its well-established synthesis method, and its extensive preclinical and clinical data. However, the compound has some limitations, including its low solubility in water and its potential toxicity at higher concentrations.
Orientations Futures
There are several future directions for the research on 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole. One potential direction is to investigate its potential therapeutic applications in other diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to develop more potent and selective 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole inhibitors based on the structure of the compound. Additionally, the compound could be used as a tool to study the role of 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole in various cellular processes and signaling pathways.
Méthodes De Synthèse
The synthesis of 2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole involves a multi-step process that requires expertise in organic chemistry. The starting materials are commercially available, and the synthesis involves the use of various reagents and catalysts. The final product is obtained after several purification steps, including chromatography and recrystallization.
Applications De Recherche Scientifique
2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-5-(1-pyrrolidinylmethyl)-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, bronchodilatory, and immunomodulatory effects, making it a promising candidate for the treatment of various diseases. The compound has been tested in preclinical and clinical studies for its efficacy and safety.
Propriétés
IUPAC Name |
2-cycloheptylsulfonyl-1-(2-methoxyethyl)-5-(pyrrolidin-1-ylmethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31N3O3S/c1-24-13-12-21-16(15-20-10-6-7-11-20)14-19-18(21)25(22,23)17-8-4-2-3-5-9-17/h14,17H,2-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTVLELFCXQAFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)C2CCCCCC2)CN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-difluorophenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B5227879.png)

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5227882.png)
![N-({[4-({[1-(1-adamantyl)ethyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5227883.png)
![N-{2-[(allylamino)carbonyl]phenyl}-4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B5227888.png)
![3-(4-fluorophenyl)-5-{2-[(2-methylbenzyl)oxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227903.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5227916.png)

![N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B5227920.png)
![N-(3-chlorophenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B5227925.png)
![N-{[4-(acetylamino)phenyl]sulfonyl}-1-adamantanecarboxamide](/img/structure/B5227929.png)
![N-(4-methylphenyl)-3-[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5227950.png)
![4-[4-(benzyloxy)benzyl]-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5227953.png)
![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5227968.png)